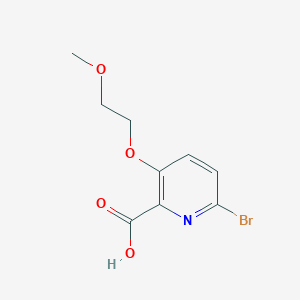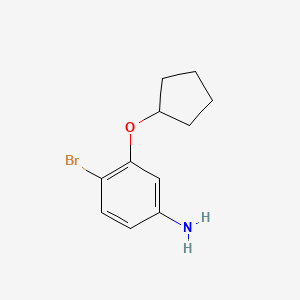
4-Bromo-3-(cyclopentyloxy)aniline
説明
4-Bromo-3-(cyclopentyloxy)aniline is an organic compound . It is a derivative of aniline where an aniline molecule is substituted with a bromine atom .
Synthesis Analysis
The synthesis of 4-Bromoaniline, a similar compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . The exact synthesis process for 4-Bromo-3-(cyclopentyloxy)aniline might be different and is not available in the current sources.Molecular Structure Analysis
While the exact molecular structure of 4-Bromo-3-(cyclopentyloxy)aniline is not available in the current sources, it is known that it contains total 35 bond(s); 17 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 primary amine(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
4-Bromoaniline, a brominated derivative of aniline, is a compound that can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks . The exact chemical reactions involving 4-Bromo-3-(cyclopentyloxy)aniline might be different and are not available in the current sources.科学的研究の応用
Chemical Synthesis and Molecular Structure
- 4-Bromo-3-(cyclopentyloxy)aniline derivatives have been used in the synthesis of various organic compounds. For instance, in the synthesis of 4-bromo-2-(trifluoromethyl)quinolines, these compounds undergo halogen/metal exchange, creating intermediates for further chemical reactions (Marull & Schlosser, 2003).
Vibrational Analysis and Material Properties
- Vibrational analysis of compounds like 4-bromo-3-(trifluoromethyl)aniline has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research helps in understanding the structural impacts of substituents on aniline derivatives and their potential as materials for non-linear optical (NLO) applications (Revathi et al., 2017).
Application in Organic Synthesis
- The compound is utilized in the synthesis of complex organic structures. For example, in the copper-mediated cyclization-halogenation and cyclization-cyanation reactions, it is involved in the formation of various organically significant compounds (Swamy et al., 2010).
Metal-Free Synthesis of Derivatives
- Research has shown methods for the metal-free synthesis of related anilines, starting from compounds like 3-tribromomethylcyclopentanone, illustrating the utility of these compounds in more environmentally friendly synthesis routes (Staudt et al., 2022).
Crystallographic Studies
- Crystallographic studies have been conducted on derivatives like 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, revealing detailed molecular structures and shedding light on the geometric and electronic properties of these compounds (Wu-lan, 2011).
特性
IUPAC Name |
4-bromo-3-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFKCDRMSPITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(cyclopentyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



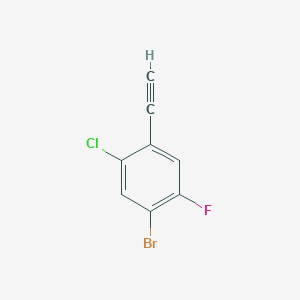
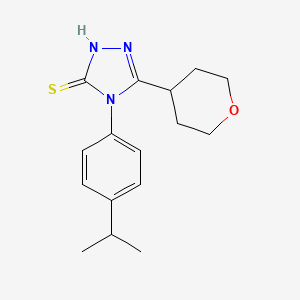
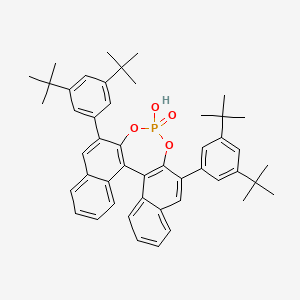
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
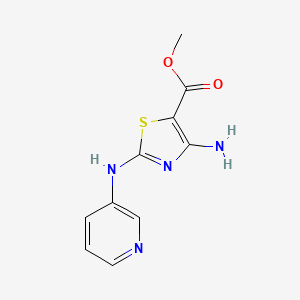
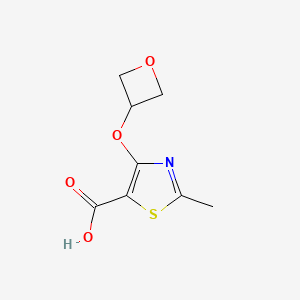

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
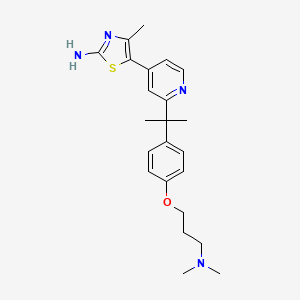

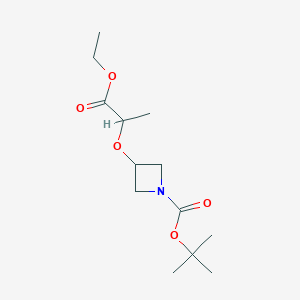
![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
